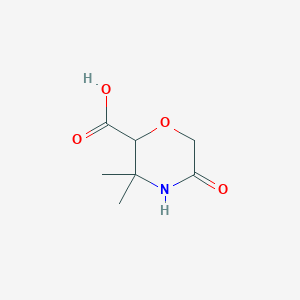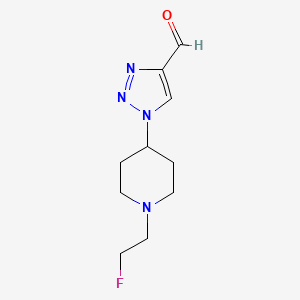
1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . The presence of the 1,2,3-triazole ring suggests that it might have been synthesized using click chemistry, a powerful tool for generating complex molecules .
Molecular Structure Analysis
The molecule likely contains a six-membered piperidine ring with a 2-fluoroethyl group attached. The 1,2,3-triazole ring is likely connected to the piperidine ring, and the molecule is terminated with a carbaldehyde group .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The exact reactions this compound can undergo would depend on the reaction conditions and the other reagents present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives generally have a high nitrogen content and can act as bases .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Triazole derivatives, including those related to the specified compound, have been synthesized and structurally characterized to understand their intermolecular interactions. Studies have detailed the synthesis, crystal structure, and theoretical analysis of biologically active derivatives, highlighting intermolecular interactions like hydrogen bonding and π-π interactions, which play a crucial role in molecular packing and stability (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Antimicrobial Activities
Research on triazole derivatives has demonstrated their potential in antimicrobial applications. For instance, new triazole thione derivatives containing fluorine and piperazine have shown significant fungicidal activity against a range of pathogens, indicating the versatility of triazole compounds in developing new antimicrobial agents (Zhang, Wang, Zhan, Zhang, Zhang, & Li, 2016).
Fluorescent Probes and Sensing
Triazole derivatives have also been used to create highly fluorescent dyes and probes for biological and chemical sensing. A study on conformationally restrained pyrazolylpyrene (pyrazoolympicene) chromophore-containing compounds revealed their bright fluorescence and potential application in sensing acidic environments (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
Antifungal Agents
Further illustrating the utility of triazole compounds in biomedicine, a series of 1,2,4-triazines with triazole and piperidine rings were synthesized and evaluated for their antifungal activity, showing promise as antifungal agents with specific compounds being comparable to established antifungals like miconazole (Sangshetti & Shinde, 2010).
Mécanisme D'action
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(2-fluoroethyl)piperidin-4-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O/c11-3-6-14-4-1-10(2-5-14)15-7-9(8-16)12-13-15/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPWGGXHGCOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


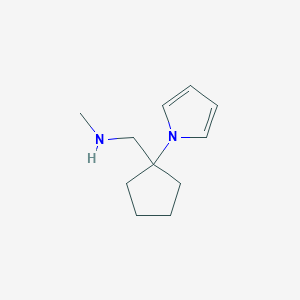
![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B1492564.png)
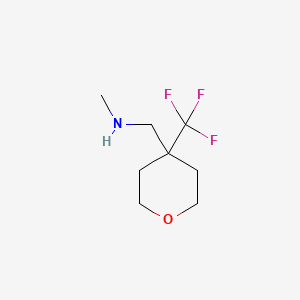


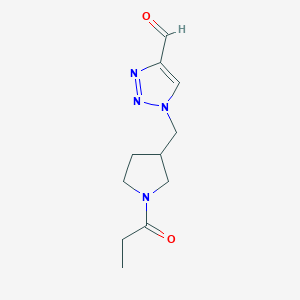
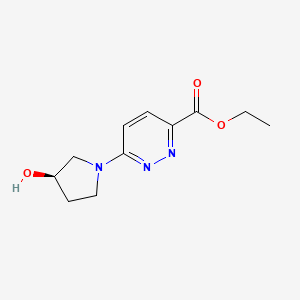
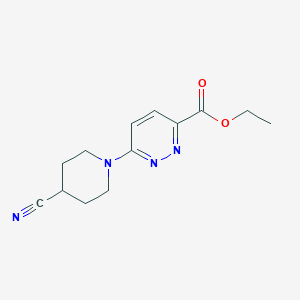
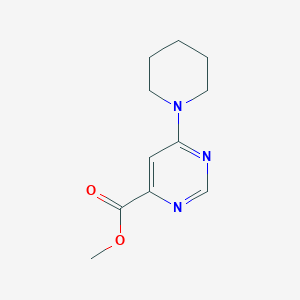

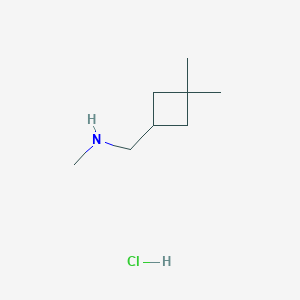
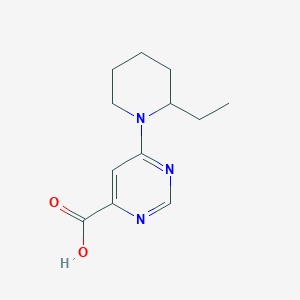
![8-Ethyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1492580.png)
